molecular formula C7H9ClN2O2 B1330002 2-Hydrazinobenzoic acid hydrochloride CAS No. 52356-01-1

2-Hydrazinobenzoic acid hydrochloride

Cat. No. B1330002
CAS RN: 52356-01-1
M. Wt: 188.61 g/mol
InChI Key: ZGNNOFKURIXXRF-UHFFFAOYSA-N
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Description

2-Hydrazinobenzoic acid hydrochloride is a chemical compound with the linear formula H2NNHC6H4CO2H · HCl . It has a molecular weight of 188.61 and is typically found in the form of a white to light yellow crystal powder .


Molecular Structure Analysis

The molecular structure of 2-Hydrazinobenzoic acid hydrochloride is characterized by its linear formula H2NNHC6H4CO2H · HCl . It has a molecular weight of 188.61 and is soluble in water .


Physical And Chemical Properties Analysis

2-Hydrazinobenzoic acid hydrochloride is a white to light yellow crystal powder . It has a molecular weight of 188.61 and is soluble in water .

Scientific Research Applications

2-Hydrazinobenzoic acid hydrochloride is an organic compound extensively employed in scientific research and laboratory experiments . It’s a phenyl hydrazine compound used for proteomics research . Here are some details:

  • Scientific Field : Organic Synthesis
  • Application Summary : In the realm of organic synthesis, it functions as a reagent and catalyzes various reactions . It has played a crucial role in synthesizing heterocyclic compounds like pyridines, quinolines, and indoles .
  • Methods of Application : The actions of 2-Hydrazinobenzoic acid hydrochloride involve its role as a proton acceptor, participating in a range of acid-base reactions . When exposed to an acid, the hydrochloride portion of the molecule undergoes protonation, leading to the formation of the hydrochloride anion. This anion interacts with a base, resulting in the creation of the corresponding salt . Conversely, in the presence of a base, the hydrochloride portion of the molecule undergoes deprotonation, leading to the formation of the hydrochloride cation. This cation, in turn, reacts with an acid, generating the corresponding salt .
  • Results or Outcomes : The outcomes of these reactions are the formation of various salts and the synthesis of heterocyclic compounds like pyridines, quinolines, and indoles .

Safety And Hazards

2-Hydrazinobenzoic acid hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

properties

IUPAC Name

2-hydrazinylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNNOFKURIXXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068744
Record name Benzoic acid, 2-hydrazino-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinobenzoic acid hydrochloride

CAS RN

52356-01-1
Record name 2-Carboxyphenylhydrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52356-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1)
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Record name Benzoic acid, 2-hydrazino-, monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-carboxyphenylhydrazinium(1+) chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
S Taliani, I Pugliesi, E Barresi, S Salerno, C Marchand… - academia.edu
… The commercially available 2hydrazinobenzoic acid hydrochloride and ethylbenzoylacetate were reacted in water at 20 C for two hours to yield the hydrazone 35, that was then …
Number of citations: 0 www.academia.edu
HA Abuelizz, SM Soliman, HA Ghabbour, M Marzouk… - Crystals, 2021 - mdpi.com
… The cyclocondensation of dimethyl-N-cyanodithiocarbonate with 2-hydrazinobenzoic acid hydrochloride resulted in an intermediate, 2-methylthio-[1,2,4]triazolo[1,5-a]quinazolin-5-one (…
Number of citations: 2 www.mdpi.com
J Liu, Y Chen, L Wang, M Na, H Chen… - Journal of agricultural …, 2019 - ACS Publications
… sources, such as 3-aminobenzoic acid hydrochloride, 3,5-diaminobenzoic acid dihydrochloride, 3-hydrazinobenzoic acid hydrochloride, and 2-hydrazinobenzoic acid hydrochloride, …
Number of citations: 53 pubs.acs.org
S Mukherjee, S Betal - Journal of fluorescence, 2019 - Springer
… 0.2 mmol) to a methanolic solution (7 ml) of 2-hydrazinobenzoic acid hydrochloride (0.038 g. 0.2 mmol) with stirring for 30 min at room temperature (25 C). The bright yellow color …
Number of citations: 10 link.springer.com
S Mukherjee, S Betal - Journal of Luminescence, 2018 - Elsevier
… synthesized by dropwise addition of a methanolic solution (10 ml) of pyrene-1-aldehyde (0.046 g, 0.2 mmol) to a methanolic solution (10 ml) of 2-hydrazinobenzoic acid hydrochloride (…
Number of citations: 13 www.sciencedirect.com
JA Butera, SA Antane, B Hirth, JR Lennox… - Bioorganic & medicinal …, 2001 - Elsevier
… mL) was added a solution of 2-hydrazinobenzoic acid hydrochloride (5.49 g, 29.1 mmol) in … mL) was added a solution of 2-hydrazinobenzoic acid hydrochloride (0.800 g, 4.24 mmol) in …
Number of citations: 89 www.sciencedirect.com
JK Pratt, P Donner, KF McDaniel, CJ Maring… - Bioorganic & medicinal …, 2005 - Elsevier
… Commercially available 2-hydrazinobenzoic acid hydrochloride 15 was treated with benzaldehyde to give the hydrazone 16 17 and the carboxylic acid was converted to the methyl …
Number of citations: 59 www.sciencedirect.com
M Abdel-Halim, H Tinsley, AB Keeton, M Weam… - Bioorganic …, 2020 - Elsevier
… The title compound was prepared by reaction of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one (E7) and 2-hydrazinobenzoic acid hydrochloride according to the general procedure …
Number of citations: 5 www.sciencedirect.com
MH Norman, GC Rigdon, WR Hall… - Journal of medicinal …, 1996 - ACS Publications
A series of substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives was prepared and evaluated as potential atypical antipsychotic agents. The target …
Number of citations: 45 pubs.acs.org
W Ma - 2017 - scholarworks.unist.ac.kr
… , piperidine (99%), 1-propylamine (98%), silver nitrate (99.9+%), palladium (10% on activated carbon powder), dibenzyl phosphite (90+%), 2hydrazinobenzoic acid hydrochloride. …
Number of citations: 1 scholarworks.unist.ac.kr

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